Prednisolone EP Impurity F
CAS No.:
Cat. No.: VC3219902
Molecular Formula: C21H28O5
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28O5 |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | (8S,9R,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18-,19-,20-,21-/m0/s1 |
| Standard InChI Key | OIGNJSKKLXVSLS-YNZBODFESA-N |
| Isomeric SMILES | C[C@]12C[C@H]([C@@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O |
| Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Introduction
Chemical Properties and Structural Characteristics
Basic Physicochemical Properties
The comprehensive understanding of Prednisolone EP Impurity F begins with its fundamental chemical properties. The following table summarizes the key physicochemical characteristics of this compound:
| Property | Value | Source |
|---|---|---|
| CAS Number | 600-90-8 | |
| Molecular Formula | C21H28O5 | |
| Molecular Weight | 360.44 g/mol | |
| PubChem CID | 145714550 |
These properties are crucial for the identification and characterization of the compound in analytical settings. The molecular structure of Prednisolone EP Impurity F features the characteristic steroid four-ring system with specific functional groups that contribute to its chemical behavior and reactivity.
Structural Identifiers and Representations
For precise chemical identification and database referencing, several standardized structural identifiers are used:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18-,19-,20-,21-/m0/s1 |
| InChIKey | OIGNJSKKLXVSLS-YNZBODFESA-N |
| Canonical SMILES | C[C@]12CC@HO |
These identifiers provide unique ways to represent the compound's structure in chemical databases and literature. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations are particularly valuable for computational chemistry, database searching, and chemical information exchange between different software platforms.
Occurrence and Synthesis
Formation Mechanisms
Prednisolone EP Impurity F can occur during the synthesis of prednisolone through various mechanisms. One primary pathway involves epimerization at the C-11 position during chemical synthesis or processing. This epimerization can result from variations in reaction conditions, such as temperature, pH, or catalyst presence, or from the presence of impurities in starting materials that facilitate isomerization.
The structural similarity between prednisolone and its 11-epimer makes this transformation relatively facile under certain conditions, necessitating careful control of synthetic parameters to minimize impurity formation. The stereochemical configuration at C-11 is particularly susceptible to inversion during certain chemical manipulations commonly employed in steroid synthesis.
Degradation Pathways
Beyond its formation during synthesis, Prednisolone EP Impurity F has also been identified as a potential degradation product of prednisolone under certain storage or stress conditions. Factors that may contribute to the formation of this impurity through degradation include:
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Exposure to elevated temperatures
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Extreme pH conditions
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Oxidative environments
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Prolonged storage
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Interaction with excipients in pharmaceutical formulations
Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate shelf-life and storage conditions for prednisolone products. Manufacturers must implement strategies to minimize the formation of this impurity throughout the product lifecycle.
Analytical Methods and Detection
Chromatographic Techniques
The detection and quantification of Prednisolone EP Impurity F in pharmaceutical products typically involve sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the predominant method used for this purpose. The following table outlines common analytical approaches:
| Analytical Technique | Application | Advantages |
|---|---|---|
| HPLC with UV detection | Routine quality control | Good sensitivity, reproducibility |
| HPLC-MS/MS | Confirmatory analysis, structural identification | High specificity, enhanced sensitivity |
| Ultra-Performance Liquid Chromatography (UPLC) | Rapid analysis | Faster runtime, reduced solvent consumption |
| Thin-Layer Chromatography (TLC) | Preliminary screening | Simple, cost-effective |
These analytical methods are designed to separate Prednisolone EP Impurity F from prednisolone and other related substances, ensuring accurate quantification even at low concentrations. The choice of chromatographic columns and conditions significantly affects the separation and detection efficiency for this impurity.
Method Development Considerations
Developing robust analytical methods for Prednisolone EP Impurity F presents several challenges:
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Structural similarity to prednisolone, requiring high-resolution separation techniques
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Potential low concentration in final products, necessitating sensitive detection methods
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Possible matrix interference from pharmaceutical formulation components
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Need for stability-indicating methods that can detect the impurity in the presence of other degradation products
Analysts must carefully optimize chromatographic parameters such as mobile phase composition, pH, column type, temperature, and detection wavelength to achieve adequate separation and quantification. Method validation according to ICH guidelines is essential to ensure the reliability and reproducibility of analytical results.
Regulatory Significance
Pharmacopoeial Standards
Prednisolone EP Impurity F holds significant regulatory importance as it is listed in the European Pharmacopoeia (Ph. Eur.) as a specified impurity for prednisolone. This designation means that pharmaceutical manufacturers must monitor and control its levels in accordance with established specifications. The standards set by regulatory authorities like the European Directorate for the Quality of Medicines (EDQM) provide guidelines for acceptable limits of this impurity in pharmaceutical products.
These pharmacopoeial standards serve multiple purposes:
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Ensuring batch-to-batch consistency of pharmaceutical products
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Safeguarding patient safety by limiting potentially harmful impurities
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Providing benchmarks for quality control and regulatory compliance
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Facilitating international harmonization of pharmaceutical quality standards
The inclusion of Prednisolone EP Impurity F in these compendia underscores its significance in pharmaceutical quality assurance and regulatory oversight.
Reference Standards and Quality Control
Research Findings and Applications
Method Development Studies
Research on Prednisolone EP Impurity F has primarily focused on analytical method development for its detection and quantification. Studies have investigated various chromatographic conditions and their impact on separation efficiency. Key findings indicate that:
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The selection of chromatographic columns plays a critical role in achieving adequate separation between prednisolone and its 11-epimer
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Mobile phase composition, particularly the organic modifier and buffer selection, significantly influences resolution
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Temperature control during analysis can improve peak shape and separation
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Gradient elution methods often provide better separation of closely related impurities than isocratic conditions
These research efforts have led to the development of more sensitive, specific, and robust analytical methods for monitoring Prednisolone EP Impurity F in pharmaceutical products.
Quality Control Applications
In pharmaceutical quality control laboratories, Prednisolone EP Impurity F serves as an important marker for process consistency and product quality. Its detection and quantification provide valuable insights into:
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The effectiveness of manufacturing process controls
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The stability of prednisolone formulations under various storage conditions
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The identification of potential routes of degradation
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The evaluation of purification procedures
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The assessment of raw material quality
Understanding the formation and behavior of this impurity helps manufacturers implement appropriate control strategies to minimize its presence in final products, ensuring both regulatory compliance and product quality.
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